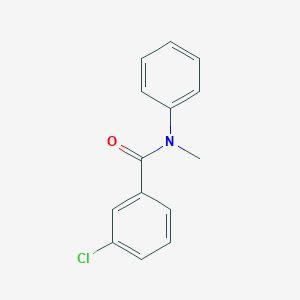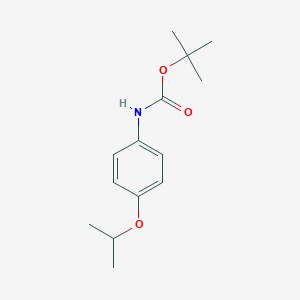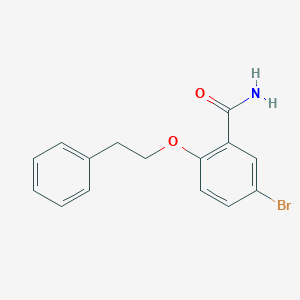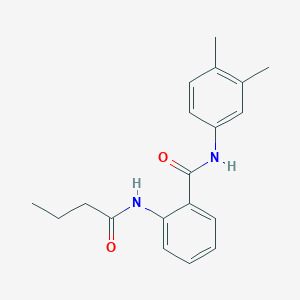
3-chloro-N-methyl-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-methyl-N-phenylbenzamide, also known as milacemide, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the benzamide family of compounds, which are known to have a wide range of biological activities. Milacemide has been shown to have neuroprotective, nootropic, and antidepressant effects, among others. In
作用機序
The exact mechanism of action of 3-chloro-N-methyl-N-phenylbenzamide is not fully understood. However, it is thought to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine. Milacemide may also have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Milacemide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which may improve cognitive function. Milacemide has also been shown to have antioxidant properties, which may protect the brain from damage caused by oxidative stress. Additionally, 3-chloro-N-methyl-N-phenylbenzamide has been shown to increase the levels of nerve growth factor, which may promote the growth and survival of neurons.
実験室実験の利点と制限
Milacemide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. Additionally, 3-chloro-N-methyl-N-phenylbenzamide has been extensively studied, so there is a large body of literature on its properties and potential therapeutic applications. However, there are also some limitations to using 3-chloro-N-methyl-N-phenylbenzamide in lab experiments. For example, it has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, 3-chloro-N-methyl-N-phenylbenzamide has a relatively low potency, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-chloro-N-methyl-N-phenylbenzamide. One area of interest is the development of more potent analogs of 3-chloro-N-methyl-N-phenylbenzamide, which may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 3-chloro-N-methyl-N-phenylbenzamide and its effects on the brain. Finally, there is a need for more clinical trials to determine the safety and efficacy of 3-chloro-N-methyl-N-phenylbenzamide in humans.
合成法
The synthesis of 3-chloro-N-methyl-N-phenylbenzamide involves the reaction of 3-chlorobenzoic acid with methylamine and phenylhydrazine in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of this synthesis method is typically around 50%.
科学的研究の応用
Milacemide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have nootropic effects, which may improve cognitive function in healthy individuals and those with cognitive impairments. Additionally, 3-chloro-N-methyl-N-phenylbenzamide has been shown to have antidepressant effects, which may be useful in the treatment of depression.
特性
分子式 |
C14H12ClNO |
|---|---|
分子量 |
245.7 g/mol |
IUPAC名 |
3-chloro-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H12ClNO/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h2-10H,1H3 |
InChIキー |
KFGDZDHOKBKEJZ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl |
正規SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B250497.png)
![3-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B250498.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B250499.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)

![4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B250505.png)



![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-N'-ethylthiourea](/img/structure/B250514.png)